molecular formula C18H20O B14485782 (3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one CAS No. 66295-56-5

(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one

Cat. No.: B14485782
CAS No.: 66295-56-5
M. Wt: 252.3 g/mol
InChI Key: XBLJAXGDFOFVKG-AWEZNQCLSA-N
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Description

(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of a boronic acid derivative of biphenyl with a halogenated pentanone in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

66295-56-5

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

(3S)-3-methyl-1-(4-phenylphenyl)pentan-1-one

InChI

InChI=1S/C18H20O/c1-3-14(2)13-18(19)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3/t14-/m0/s1

InChI Key

XBLJAXGDFOFVKG-AWEZNQCLSA-N

Isomeric SMILES

CC[C@H](C)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCC(C)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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